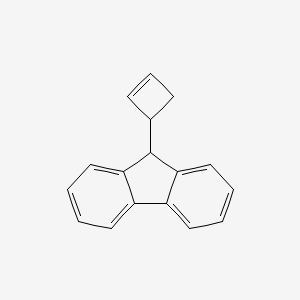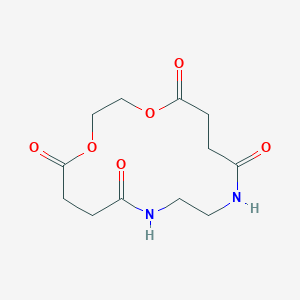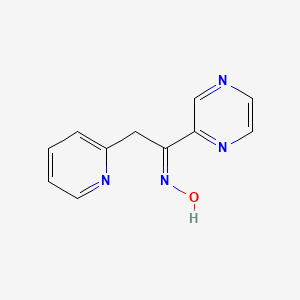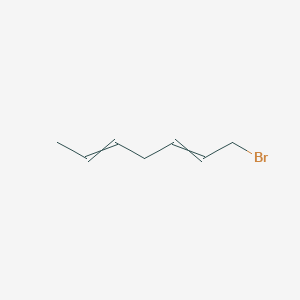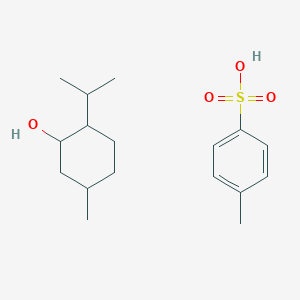
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol is a compound that combines the structural features of both aromatic sulfonic acids and cyclohexanol derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol typically involves the sulfonation of toluene followed by the introduction of the cyclohexanol moiety. The reaction conditions often require the use of strong acids like sulfuric acid or oleum to facilitate the sulfonation process. The cyclohexanol derivative can be introduced through a Friedel-Crafts alkylation reaction, using catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, sulfonates, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the cyclohexanol moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Lacks the cyclohexanol moiety, making it less hydrophobic.
Cyclohexanol: Does not have the sulfonic acid group, resulting in different chemical reactivity.
Toluene-4-sulfonic acid: Similar aromatic structure but lacks the cyclohexanol derivative.
Uniqueness
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol is unique due to the combination of the sulfonic acid group and the cyclohexanol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63559-37-5 |
|---|---|
Molekularformel |
C17H28O4S |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O.C7H8O3S/c1-7(2)9-5-4-8(3)6-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h7-11H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
QUVDLDQMXXITOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)O)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)

![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
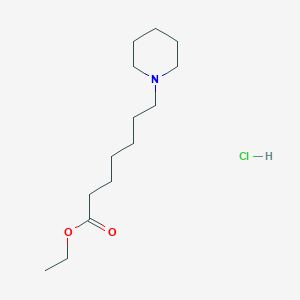
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
